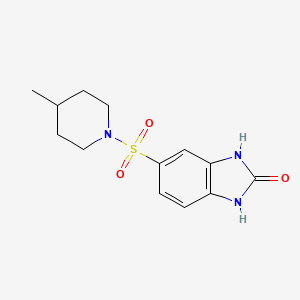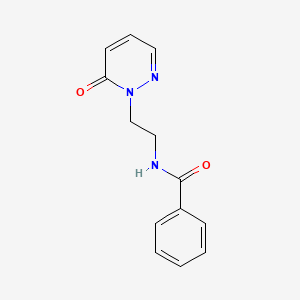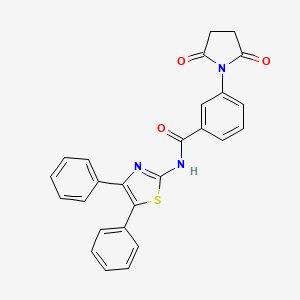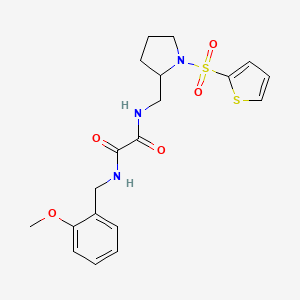
4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, polarity, and reactivity .Scientific Research Applications
Cholesterol Absorption Inhibition
A closely related compound to 4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one, SCH 58235, was designed targeting cholesterol absorption inhibition. This compound was derived from a series of structural analyses and modifications intended to enhance its efficacy while preventing potential detrimental metabolic oxidation. It demonstrated remarkable efficacy in reducing liver cholesteryl esters in cholesterol-fed hamster models, highlighting the structural importance in designing potent cholesterol absorption inhibitors (Rosenblum et al., 1998).
Antitumor Activity
The structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, which share a similar structural motif, were explored, leading to the discovery of compounds with potent antiproliferative effects. These compounds, exemplified by specific derivatives, showed strong inhibitory effects on breast cancer cell proliferation, disrupted microtubular structures, and induced apoptosis, demonstrating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).
Synthetic Methodologies
Research into the acetoxylation of β-lactams with lead(IV) acetate has provided valuable insights into synthetic strategies for derivatives of azetidin-2-ones. These methodologies are crucial for the development of compounds with potential pharmacological applications, demonstrating the versatility and importance of azetidin-2-ones in synthetic chemistry (Giang et al., 1999).
Antimicrobial Agents
A series of azetidin-2-ones were synthesized and evaluated for their antimicrobial properties, revealing potent activity against a range of bacteria including Bacillus anthracis, Staphylococcus aureus, and Candida albicans. These findings underscore the potential of azetidin-2-one derivatives as a new class of antimicrobial agents, highlighting their relevance in addressing antibiotic resistance (Halve et al., 2007).
Anticancer Effects
Further exploration into the biological activities of azetidin-2-ones led to the identification of derivatives with significant anticancer effects. These compounds exhibited potent cytotoxic activity against various cancer cell lines, emphasizing the potential of azetidin-2-ones in the development of new anticancer therapies (Veinberg et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2NO2/c1-22-13-8-6-12(7-9-13)20-14(16(18,19)15(20)21)10-2-4-11(17)5-3-10/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXNFGYTXAFZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2648350.png)

![ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648353.png)
![5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2648354.png)


![8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2648357.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2648358.png)